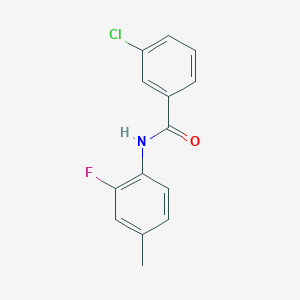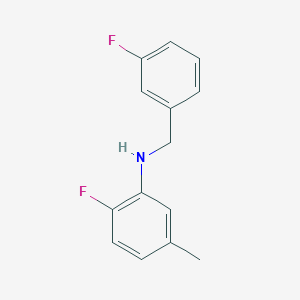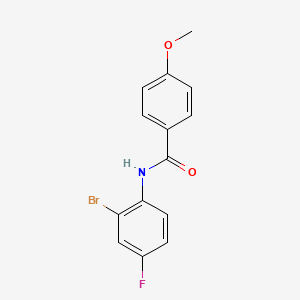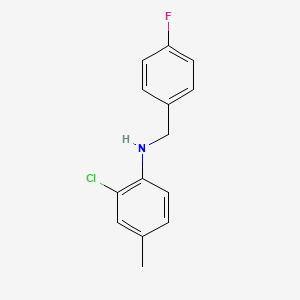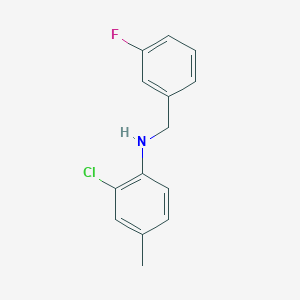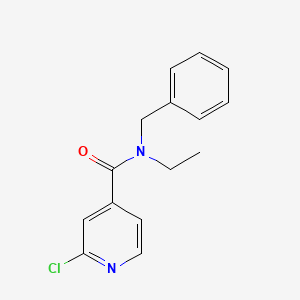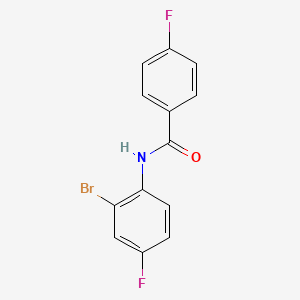
N-(2-bromo-4-fluorophenyl)-4-fluorobenzamide
描述
N-(2-bromo-4-fluorophenyl)-4-fluorobenzamide, also known as BFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BFB is a member of the benzamide family and is known for its unique chemical properties, making it an ideal candidate for scientific research.
作用机制
The mechanism of action of N-(2-bromo-4-fluorophenyl)-4-fluorobenzamide is not fully understood, but it is believed to involve the inhibition of HDACs and CAs. HDACs are enzymes that play a role in gene expression and are involved in various cellular processes, including cell differentiation and proliferation. CAs, on the other hand, are enzymes that play a role in the regulation of pH and are involved in various physiological processes, including respiration and acid-base balance.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent inhibitory activity against HDACs and CAs, which has led to its potential applications in various fields. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of novel anticancer drugs. In neuroscience, this compound has been shown to exhibit neuroprotective effects and to improve cognitive function in animal models of neurodegenerative disorders.
实验室实验的优点和局限性
N-(2-bromo-4-fluorophenyl)-4-fluorobenzamide has several advantages for use in laboratory experiments, including its potent inhibitory activity against HDACs and CAs, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its neuroprotective effects. However, this compound also has some limitations, including its complex synthesis process, its potential toxicity, and its limited solubility in aqueous solutions.
未来方向
There are several future directions for the study of N-(2-bromo-4-fluorophenyl)-4-fluorobenzamide, including the development of novel HDAC and CA inhibitors for the treatment of cancer and neurodegenerative disorders, the investigation of the potential toxicity of this compound, and the optimization of the synthesis process to improve the yield and purity of the final product. Additionally, the development of new applications for this compound in other fields, such as materials science and environmental science, may also be explored in the future.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its potential applications in medicinal chemistry, neuroscience, and cancer research, and has been shown to exhibit potent inhibitory activity against HDACs and CAs. While this compound has several advantages for use in laboratory experiments, it also has some limitations, and further research is needed to fully understand its potential applications and limitations.
科学研究应用
N-(2-bromo-4-fluorophenyl)-4-fluorobenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, this compound has been shown to exhibit potent inhibitory activity against several enzymes, including histone deacetylases (HDACs) and carbonic anhydrases (CAs). These enzymes are involved in various physiological processes and are known to play a role in the development of several diseases, including cancer and neurodegenerative disorders.
属性
IUPAC Name |
N-(2-bromo-4-fluorophenyl)-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF2NO/c14-11-7-10(16)5-6-12(11)17-13(18)8-1-3-9(15)4-2-8/h1-7H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRGITAFXTWYGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)F)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





